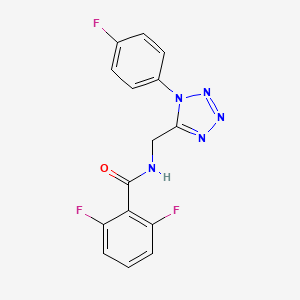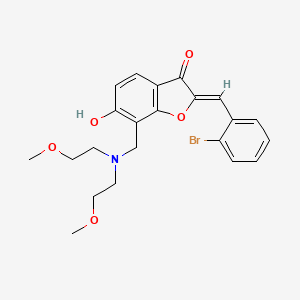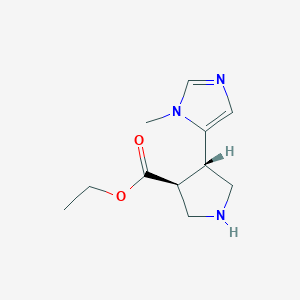![molecular formula C22H21N5O2 B2827881 2-(4-ethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide CAS No. 891119-29-2](/img/structure/B2827881.png)
2-(4-ethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-ethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide” is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a triazolopyridazine ring, and an acetamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis of this compound is not available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, condensation, and cyclization . The exact method would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the triazolopyridazine ring. This planarity, along with the presence of multiple nitrogen atoms in the ring, could allow for interesting electronic properties and potential for pi-stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich triazolopyridazine ring and the electron-withdrawing acetamide group. These groups could potentially participate in a variety of chemical reactions, including nucleophilic and electrophilic substitutions .科学的研究の応用
Synthesis and Biological Activities
A series of N-aryl substituted phenyl acetamide analogs, related to the chemical structure of interest, were synthesized and demonstrated inhibition activity against the HCT 116 cancer cell line, showcasing their potential as anticancer agents. Furthermore, these compounds were also screened for their antimicrobial activities, indicating a broader spectrum of biological applications (Kumar et al., 2019).
Antimicrobial and Anticancer Effects
The exploration of triazolo[1,5-c]pyrimidines as potential antiasthma agents reveals the versatility of triazolo-pyridazine compounds in medical research. These compounds have shown activity as mediator release inhibitors, which could be significant for asthma treatment, highlighting a different aspect of the compound's utility in scientific research (Medwid et al., 1990).
Insecticidal Properties
Innovative heterocycles incorporating a thiadiazole moiety, related to the structure , were synthesized and assessed for their insecticidal activities against the cotton leafworm, showcasing the compound's potential use in agricultural sciences (Fadda et al., 2017).
Radiosynthesis Applications
The radiosynthesis of a chloroacetanilide herbicide demonstrates the use of similar compounds in studying metabolism and modes of action of various substances, which could be applicable for environmental and biological research purposes (Latli & Casida, 1995).
Modification for Reduced Toxicity
A study on the modification of similar compounds by replacing the acetamide group with alkylurea showed that such modifications could retain antiproliferative activity against cancer cell lines while dramatically reducing acute oral toxicity. This research points towards the development of safer, more effective anticancer agents (Wang et al., 2015).
将来の方向性
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include studies on its interaction with biological targets, its potential therapeutic effects, and its toxicity .
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to inhibitShikimate dehydrogenase (Mt SD) , an essential protein for the biosynthesis of the chorismate end product . This protein is a highly promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to the active site and preventing the normal function of the protein . For instance, some 1,2,4-triazolo derivatives have been found to intercalate DNA , which can disrupt the normal function of the DNA and lead to cell death.
Biochemical Pathways
Inhibition of shikimate dehydrogenase (mt sd) by similar compounds can disrupt the biosynthesis of the chorismate end product , which is a precursor for the synthesis of aromatic amino acids and other aromatic compounds. This disruption can affect various downstream pathways and processes in the cell.
Result of Action
For instance, the inhibition of Shikimate dehydrogenase (Mt SD) can disrupt the biosynthesis of the chorismate end product , leading to a deficiency of aromatic amino acids and other aromatic compounds in the cell.
Action Environment
For instance, very thermostable energetic materials based on a fused-triazole backbone with two C-amino groups as substituents have been shown to be a promising building block for construction of very thermally stable energetic materials .
特性
IUPAC Name |
2-(4-ethoxyphenyl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-3-29-19-9-7-16(8-10-19)13-22(28)23-18-6-4-5-17(14-18)20-11-12-21-25-24-15(2)27(21)26-20/h4-12,14H,3,13H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGAPZMPEYXJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



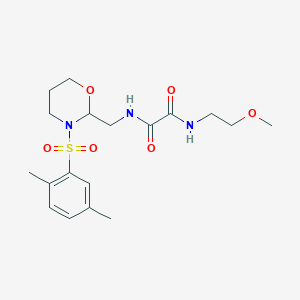
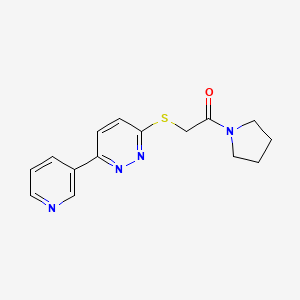
![5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,4-thiazepane-3-carboxamide](/img/structure/B2827806.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-chloro-1-benzothiophene-2-carbonyl)piperazine](/img/structure/B2827807.png)
![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2827809.png)
